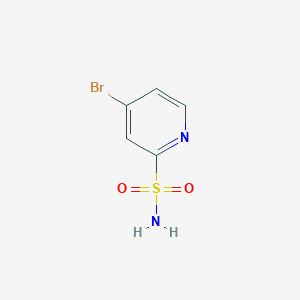

4-Bromopyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRHANBDVBMOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Utility of 4-Bromopyridine-2-Sulfonamide in Preclinical Drug Discovery and Target Modulation

Executive Summary

4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) is a highly specialized, bifunctional heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Characterized by its molecular formula

Rather than acting as a standalone therapeutic, this compound is an essential advanced intermediate. It is primarily used by researchers to synthesize complex small-molecule inhibitors targeting voltage-gated sodium channels (e.g., Nav1.8) for non-opioid pain management, as well as metabolic enzymes like Ketohexokinase (KHK) for liver disorders[2][3]. This whitepaper details the structural rationale, primary research applications, and validated synthetic protocols for deploying 4-Bromopyridine-2-sulfonamide in drug discovery workflows.

Structural Rationale & Chemical Orthogonality

The design of 4-Bromopyridine-2-sulfonamide is rooted in the principles of rational drug design and synthetic efficiency.

-

The C4-Bromine (Synthetic Handle): Positioned para to the electron-withdrawing endocyclic pyridine nitrogen, the C4 carbon is highly electron-deficient. This electronic environment significantly lowers the activation energy required for the oxidative addition of Palladium(0) catalysts, making it an exceptional substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

-

The C2-Sulfonamide (Pharmacophore): The primary sulfonamide group (

) acts as a potent hydrogen-bond donor and acceptor. Its proximity to the pyridine nitrogen creates a bidentate interaction motif that frequently anchors the final drug molecule into the hinge region or allosteric pockets of target proteins.

Primary Research Application: Nav1.8 Inhibitors

The most prominent application of 4-Bromopyridine-2-sulfonamide in contemporary research is its integration into the synthesis of Nav1.8 inhibitors [3].

Nav1.8 is a voltage-gated sodium channel preferentially expressed in peripheral nociceptive neurons (C-fibers). Gain-of-function mutations or hyperactivity in Nav1.8 are directly linked to the initiation and propagation of action potentials triggered by noxious stimuli, resulting in neuropathic and inflammatory pain. Because Nav1.8 is largely absent from the central nervous system (CNS) and cardiac tissue, selectively inhibiting it offers a pathway to highly effective analgesics without the addiction risks of opioids or the cardiotoxicity of non-selective sodium channel blockers.

Researchers utilize 4-Bromopyridine-2-sulfonamide to construct the core of these inhibitors. The C4 position is typically coupled with complex aryl or heteroaryl systems, while the C2-sulfonamide is retained in the final molecule to form critical hydrogen bonds with the Nav1.8 channel's voltage-sensing domain, effectively locking the channel in a closed state.

Nav1.8 signaling pathway and targeted intervention by sulfonamide-derived inhibitors.

Secondary Research Application: Ketohexokinase (KHK) Inhibitors

Beyond ion channels, 4-Bromopyridine-2-sulfonamide is utilized in metabolic disease research, specifically in the development of2[2]. KHK is the principal enzyme responsible for fructose metabolism. Its overactivation is a key driver of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By substituting the C4-bromide with specific cyclopenta[d]pyrimidine derivatives, researchers generate potent KHK inhibitors that reduce intrahepatic triglyceride content[2].

Quantitative Data: Reaction Optimization & Functionalization

To successfully utilize this building block, researchers must navigate the competing reactivity of the primary sulfonamide. The table below summarizes the standardized quantitative parameters for the orthogonal functionalization of 4-Bromopyridine-2-sulfonamide based on established patent literature[3][4].

| Reaction Step | Reagents & Catalysts | Solvent & Temp | Typical Yield | Mechanistic Purpose |

| Sulfonamide Protection (Boc) | 2-MeTHF, 70°C, 16h | 85 - 90% | Prevents Pd-catalyst poisoning and off-target N-arylation. | |

| Sulfonamide Protection (TBS) | TBS-Cl (1.5 eq), DIEA (1.5 eq) | DCM, 25°C, 4h | ~90% | Alternative masking for acid-sensitive downstream substrates. |

| Suzuki-Miyaura Coupling | Dioxane/ | 75 - 85% | C-C bond formation at the highly electrophilic C4 position. | |

| Global Deprotection (Boc) | TFA / DCM (1:4 v/v) | DCM, 25°C, 2h | >95% | Restores the primary sulfonamide pharmacophore for target binding. |

Self-Validating Experimental Protocol: Orthogonal Functionalization Workflow

The following step-by-step methodology outlines the standard operating procedure for integrating 4-Bromopyridine-2-sulfonamide into a drug discovery pipeline.

Step 1: Sulfonamide Protection (Exhaustive Boc-ylation)

-

Causality & Expert Insight: The primary sulfonamide group possesses acidic protons (

). In the basic conditions required for cross-coupling, these protons are abstracted, forming a nucleophilic nitrogen that can competitively coordinate with and poison the palladium catalyst. Exhaustive protection using excess -

Procedure: To a mixture of 4-bromopyridine-2-sulfonamide (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) at 25°C, add

(5.0 eq) and DMAP (1.0 eq). Stir the mixture at 70°C for 16 hours. Cool to 15°C, quench with water, and extract with ethyl acetate. -

Validation: Perform TLC or LC-MS. The reaction is self-validating when the highly polar starting material completely disappears, replaced by a significantly less polar di-Boc protected intermediate.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

-

Causality & Expert Insight: We utilize

as the catalyst because the large bite angle of the dppf ligand facilitates both efficient oxidative addition into the activated C-Br bond and rapid reductive elimination. This minimizes the protodeboronation of the boronic acid partner, driving high yields. -

Procedure: Combine the protected intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq),

(0.05 eq), and -

Validation: Monitor via LC-MS for the molecular ion peak corresponding to the coupled product. The physical color of the reaction will shift from red/orange to a dark, metallic suspension as Pd(0) precipitates upon completion.

Step 3: Global Deprotection

-

Causality & Expert Insight: Trifluoroacetic acid (TFA) provides the necessary acidic environment to protonate the tert-butyl carbamate. This triggers the expulsion of isobutylene and carbon dioxide gas. The reaction is irreversibly driven to completion by Le Chatelier's principle as the gaseous byproducts escape the system.

-

Procedure: Dissolve the coupled intermediate in a 1:4 mixture of TFA and Dichloromethane (DCM). Stir at 25°C for 2 hours. Concentrate under reduced pressure and purify via reverse-phase HPLC.

-

Validation: The evolution of gas (

) upon TFA addition serves as an immediate visual validation of the deprotection mechanism.

Synthetic logic for the orthogonal functionalization of 4-Bromopyridine-2-sulfonamide.

References

- US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.

- WO2022212194A1 - Khk inhibitors Source: Google Patents URL

- WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation Source: Google Patents URL

- 4-bromopyridine-2-sulfonamide - CAS:1209458-42-3 Source: Abovchem URL

Sources

- 1. 4-bromopyridine-2-sulfonamide - CAS:1209458-42-3 - Abovchem [abovchem.com]

- 2. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 3. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]

- 4. WO2023150201A2 - Composés bloquant les canaux de sodium, leurs dérivés et leurs procédés d'utilisation - Google Patents [patents.google.com]

4-Bromopyridine-2-sulfonamide: Structural Dynamics, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for accelerating hit-to-lead optimization. 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3) represents a highly versatile, privileged scaffold that merges the cross-coupling readiness of a halogenated heterocycle with the target-engaging potential of a primary sulfonamide[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows, specifically focusing on its role in synthesizing complex therapeutics such as Ketohexokinase (KHK) inhibitors and antibacterial agents.

Physicochemical Profile & Structural Logic

The utility of 4-Bromopyridine-2-sulfonamide stems from its precise spatial arrangement. The compound features a bromine atom at the C4 position and a primary sulfonamide at the C2 position of the pyridine ring. This specific isomeric configuration alters its reactivity profile compared to its analogs (e.g., 2-bromopyridine-4-sulfonamide), enhancing its utility in targeted synthetic chemistry[2].

Table 1: Physicochemical & Structural Properties

| Property | Value |

| IUPAC Name | 4-Bromopyridine-2-sulfonamide |

| CAS Number | 1209458-42-3[1] |

| Molecular Formula | C5H5BrN2O2S[1] |

| Molecular Weight | 237.07 g/mol [1] |

| SMILES String | BrC1C=CN=C(S(=O)(N)=O)C=1[3] |

| Boiling Point | 415.5 ± 55.0 °C[4] |

| Assay / Purity | ≥95.0% (Standard Commercial Grade) |

Electronic Causality

The pyridine nitrogen acts as an electron-withdrawing group via resonance, making the ring electron-deficient. The addition of the sulfonamide group at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic modulation significantly accelerates the oxidative addition of low-valent transition metals (e.g., Pd(0)) into the C4–Br bond, making it an exceptionally reactive electrophile for cross-coupling.

Mechanistic Reactivity: Overcoming Heteroaromatic Bottlenecks

Bypassing the "2-Pyridyl Problem"

During transition-metal catalysis, heteroaromatic boronates often suffer from rapid proto-deboronation—a severe synthetic bottleneck historically termed the "2-pyridyl problem"[5]. By utilizing 4-Bromopyridine-2-sulfonamide as the electrophilic halide partner rather than attempting to couple a 2-sulfonamide-4-pyridyl boronic acid, chemists bypass this instability. This allows for the use of highly stable aryl, heteroaryl, or alkyl boronic acids to construct complex biaryl architectures reliably[6].

Sulfonamide Orthogonality

The primary sulfonamide (

Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the mechanistic rationale (causality) to troubleshoot deviations in real-time.

Objective: C4-Arylation of 4-Bromopyridine-2-sulfonamide.

Reagents & Stoichiometry:

-

Electrophile: 4-Bromopyridine-2-sulfonamide (1.0 equiv)

-

Nucleophile: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane /

(4:1 v/v)

Step-by-Step Methodology:

-

Reaction Assembly: Charge an oven-dried Schlenk flask with 4-Bromopyridine-2-sulfonamide, the arylboronic acid, and

.-

Causality:

is selected because it is strong enough to form the reactive boronate complex (essential for the transmetalation step) but mild enough to prevent unwanted deprotonation of the primary sulfonamide.

-

-

Solvent Addition & Degassing: Add the Dioxane/

mixture. Sparge the solution with Argon for 15 minutes.-

Causality: Dioxane solubilizes the organic fragments, while water is strictly required for boronate activation. Degassing is critical;

intermediates are highly susceptible to oxidation by dissolved

-

-

Catalyst Introduction: Add

under a positive stream of Argon.-

Causality: The bidentate dppf ligand is sterically bulky and electron-rich. It prevents the pyridine nitrogen of our substrate from coordinating to the palladium center, which would otherwise poison the catalyst.

-

-

Thermal Activation: Heat the reaction mixture to 90 °C for 8–12 hours.

-

Self-Validation & Monitoring: Monitor via LC-MS.

-

Validation Check: The disappearance of the starting material mass (

) and the appearance of the cross-coupled product mass confirms successful oxidative addition and reductive elimination. If unreacted starting material remains but palladium black is visible, catalyst degradation has occurred (likely due to poor degassing).

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

, filter through a short pad of Celite (to remove Pd residues), and purify via silica gel chromatography.

Applications in Drug Discovery

Ketohexokinase (KHK) Inhibitors

Recent patent literature highlights the integration of the 4-Bromopyridine-2-sulfonamide scaffold into the synthesis of Ketohexokinase (KHK) inhibitors[7][8]. KHK is the principal enzyme driving fructose metabolism. Its inhibition is currently one of the most heavily pursued therapeutic mechanisms for treating metabolic dysfunction-associated steatohepatitis (MASH), obesity, and type 2 diabetes. The pyridine ring serves as a core structural hinge, while the sulfonamide engages in critical hydrogen-bonding interactions within the KHK ATP-binding pocket.

Antibacterial Agents (DHPS Inhibition)

The sulfonamide moiety is a privileged, historically validated pharmacophore. It mimics p-aminobenzoic acid (PABA), acting as a competitive inhibitor of dihydropteroate synthase (DHPS)—an enzyme critical for folate synthesis in bacteria. The specific arrangement of the 4-bromo and 2-sulfonamide groups provides a unique vector for developing novel antibacterial agents that can overcome existing sulfonamide-resistance mechanisms[2].

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of 4-Bromopyridine-2-sulfonamide, mapping its functional groups to specific catalytic transformations and their downstream therapeutic applications.

Divergent synthetic utility of 4-Bromopyridine-2-sulfonamide in drug discovery workflows.

References

- Abovchem. "4-bromopyridine-2-sulfonamide - CAS:1209458-42-3".

- Pharmalego. "CAS:1209458-42-3 | C5H5BrN2O2S | 4-bromopyridine-2-sulfonamide".

- Orchid-Chem. "China CAS#1209458-42-3 | 4-bromopyridine-2-sulfonamide".

- Smolecule. "Buy 2-bromopyridine-4-sulfonamide | Isomeric Properties and Biological Activity".

- Google Patents. "WO2022212194A1 - Khk inhibitors".

- ACS Medicinal Chemistry Letters. "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates".

- National Institutes of Health (NIH) / PMC. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014".

Sources

- 1. 4-bromopyridine-2-sulfonamide - CAS:1209458-42-3 - Abovchem [abovchem.com]

- 2. Buy 2-bromopyridine-4-sulfonamide | 2648962-44-9 | 95 [smolecule.com]

- 3. CAS:1209458-42-3 | C5H5BrN2O2S | 4-bromopyridine-2-sulfonamide | Pharmalego [pharmalego.com]

- 4. China CAS#1209458-42-3 | 4-bromopyridine-2-sulfonamide Manufacturers Suppliers Factory [orchid-chem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 8. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

Synthesis Pathways for Novel 4-Bromopyridine-2-Sulfonamide Derivatives: A Technical Whitepaper

Introduction and Pharmacological Significance

4-Bromopyridine-2-sulfonamide is a highly versatile, bifunctional building block in modern medicinal chemistry. The sulfonamide moiety is a well-documented pharmacophore, acting as a critical hydrogen-bond donor/acceptor network in the design of Nav1.8 voltage-gated sodium channel inhibitors, which are pivotal in non-opioid pain management therapies[1]. Concurrently, the 4-bromo substituent provides an essential synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.

Despite its utility, the direct sulfonation of the electron-deficient pyridine ring is notoriously difficult. Electrophilic aromatic substitution fails under standard conditions, necessitating indirect, multi-step synthetic strategies[2]. This whitepaper delineates the mechanistic rationale, optimal synthesis pathways, and validated protocols for generating 4-bromopyridine-2-sulfonamide and its derivatives.

Retrosynthetic Rationale and Pathway Selection

Because direct chlorosulfonation of pyridine is unviable, synthesis must proceed through pre-functionalized precursors. Two primary, field-proven strategies emerge for synthesizing the critical intermediate, 4-bromopyridine-2-sulfonyl chloride:

-

Oxidative Chlorination of Mercaptopyridines : Starting from 4-bromo-2-mercaptopyridine, oxidation in the presence of a chlorine source yields the sulfonyl chloride intermediate. This avoids cryogenic organometallic steps[3].

-

Halogen-Metal Exchange : Starting from 2,4-dibromopyridine, selective lithiation or Grignard formation at the more activated 2-position, followed by trapping with sulfuryl chloride (

)[2].

Caption: Retrosynthetic pathways for 4-Bromopyridine-2-sulfonamide synthesis.

Core Synthesis Pathways: Mechanistic Insights

Pathway A: Oxidative Chlorination (The Bench-Stable Route)

This route is preferred for its operational simplicity. 4-Bromo-2-mercaptopyridine is treated with aqueous sodium hypochlorite (NaOCl) under strictly acidic conditions.

-

Causality of Acidic Media : The concentrated sulfuric acid protonates the pyridine nitrogen, drastically reducing its nucleophilicity and preventing unwanted N-oxidation[3].

-

Causality of Temperature Control : The thiol is oxidized sequentially to a sulfenyl chloride, sulfinyl chloride, and finally the sulfonyl chloride. Pyridine-2-sulfonyl chlorides are highly susceptible to hydrolysis into sulfonic acids; therefore, maintaining an internal temperature below 0 °C during the exothermic oxidation is absolute[3].

Pathway B: Halogen-Metal Exchange (The Scalable Route)

For large-scale synthesis, 2 demonstrated that halogen-metal exchange of dibromopyridines using Grignard reagents (e.g., i-PrMgCl) followed by reaction with

-

Regioselectivity : The selectivity is driven by the coordination of the magnesium to the pyridine nitrogen, directing the exchange preferentially to the 2-position over the 4-position[2].

-

Suppression of Side Reactions : The key to preventing the formation of 2-chloro-4-bromopyridine side products is the inverse addition of the metalated pyridine into a cold solution of

[2].

Experimental Protocols

The following protocols represent a self-validating system; physical state changes (color shifts, precipitate formation) serve as built-in checkpoints for reaction progression.

Protocol 1: Synthesis of 4-Bromopyridine-2-sulfonyl chloride

-

Preparation : Dissolve 4-bromo-2-mercaptopyridine (1.0 eq) in concentrated

(5 mL/mmol) to form a yellow, protonated salt solution[3]. -

Cryogenic Cooling : Submerge the reaction vessel in an ice/NaCl bath to reach an internal temperature of -15 °C.

-

Oxidation : Dropwise add 10-15% aqueous NaOCl (15.0 eq) while maintaining vigorous stirring. Critical Checkpoint: Ensure the internal temperature never exceeds 0 °C. The transition from a yellow suspension to a biphasic clear/yellowish liquid indicates successful conversion[3].

-

Workup : After 1 hour at 0 °C, dilute with ice-cold water (10 mL) and immediately extract with dichloromethane (

) (3 x 20 mL). Wash the combined organic phases with cold water, dry over anhydrous

Protocol 2: Amidation to 4-Bromopyridine-2-sulfonamide

-

Preparation : Dissolve the crude 4-bromopyridine-2-sulfonyl chloride in anhydrous THF (5 mL/mmol)[4].

-

Amidation : Cool the solution to 0 °C. Slowly add a solution of ammonia in dioxane (2 M, 8.5 eq)[4].

-

Reaction Validation : Stir the suspension at room temperature for 1 hour. The rapid formation of a white precipitate (

) visually confirms the nucleophilic acyl substitution is occurring[4]. -

Purification : Remove volatiles by rotary evaporation. Redissolve the residue in ethyl acetate, wash with saturated aqueous

and brine. Dry over

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Quantitative Data & Optimization

The choice of pathway heavily influences the yield and impurity profile. The following table summarizes the optimized parameters based on literature precedents for pyridine-2-sulfonamide derivatives.

| Synthesis Pathway | Key Reagents | Temp (°C) | Intermediate Yield | Final Amidation Yield | Primary Impurity |

| Oxidative Chlorination | NaOCl, conc. | -15 to 0 | 75 - 82% | 85 - 91% | Pyridine-2-sulfonic acid |

| Halogen-Metal Exchange | i-PrMgCl, | -10 to 0 | 65 - 70% | 80 - 88% | 2-Chloro-4-bromopyridine |

| Thiol Oxidation ( | -5 to 5 | 80 - 85% | 85 - 90% | Over-chlorinated species |

Derivatization Strategies for Novel Compounds

Once 4-bromopyridine-2-sulfonamide is synthesized, it serves as a rigid scaffold for downstream drug discovery:

-

C4-Functionalization : The bromine atom at the C4 position is highly reactive towards palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling with aryl boronic acids allows for the rapid generation of 4-arylpyridine-2-sulfonamides, which are potent scaffolds for Nav1.8 inhibitors[1].

-

Sulfonamide N-Alkylation : The primary sulfonamide can be selectively alkylated or acylated to tune the pharmacokinetic properties (e.g., lipophilicity, membrane permeability, and pKa) of the resulting drug candidates.

References

- Efficient and Scalable Synthesis of Pyridine Sulfonamides Source: Thieme-Connect / Synlett URL

- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide Source: Benchchem URL

- 3-Pyridinesulfonamide synthesis Source: ChemicalBook URL

- US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as Nav1.

Sources

Technical Monograph: Spectroscopic Data Interpretation for 4-Bromopyridine-2-sulfonamide

[1]

Executive Summary & Structural Framework

4-Bromopyridine-2-sulfonamide is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly as a scaffold for kinase inhibitors and antimicrobial agents. Its structural integrity is defined by three distinct functionalities: the electron-deficient pyridine ring, the labile sulfonamide moiety, and the halogen handle (bromine) at the C4 position.

This guide provides a rigorous framework for the spectroscopic validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1] The interpretation strategies below rely on first-principles spectroscopy and empirical data from analogous pyridine-sulfonamide congeners.

Structural Parameters[2][3][4][5][6][7]

Mass Spectrometry (MS): Isotopic Validation & Fragmentation[1]

Mass spectrometry provides the primary confirmation of the halogen substitution and molecular identity.[1] For this compound, Electrospray Ionization (ESI) in positive mode (

Diagnostic Isotopic Pattern

The most immediate confirmation of 4-bromopyridine-2-sulfonamide is the 1:1 isotopic ratio of the molecular ion, characteristic of a mono-brominated compound.

| Ion Species | m/z Value | Relative Abundance | Origin |

| 236.9 | 100% | Base Peak (Monoisotopic) | |

| 238.9 | ~98% | Isotope Peak ( |

Interpretation: A deviation from this 1:1 doublet intensity (e.g., 3:1 or no split) indicates dehalogenation or contamination with non-brominated analogs.[1]

Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), sulfonamides undergo characteristic rearrangements.[1] The loss of sulfur dioxide (

[1]

Infrared Spectroscopy (IR): Functional Group Fingerprinting[1]

IR analysis is best performed using Attenuated Total Reflectance (ATR) on the solid neat sample to avoid solvent interference.[1] The spectrum confirms the oxidation state of the sulfur and the integrity of the amine.[1]

Key Diagnostic Bands

| Functional Group | Frequency ( | Intensity | Assignment |

| Sulfonamide | Medium, Sharp | Asymmetric & Symmetric | |

| Sulfonamide | Strong | Asymmetric | |

| Sulfonamide | Strong | Symmetric | |

| Pyridine Ring | Medium | ||

| Aryl Bromide | Weak/Medium |

Technical Note: If the

Nuclear Magnetic Resonance (NMR): Structural Elucidation

NMR is the definitive tool for isomer differentiation (distinguishing the 4-bromo from the 3-bromo or 5-bromo isomers).

Solvent Selection Strategy

-

Recommended: DMSO-d6 .[1]

-

Alternative: Acetone-d6 (if DMSO signals interfere with aliphatic impurities).[1]

NMR Assignment (400 MHz, DMSO-d6)

The pyridine ring has three non-equivalent protons. The substitution pattern (2,4-disubstituted) dictates the coupling constants (

| Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |

| H6 | Doublet (d) | Most deshielded; adjacent to Pyridine Nitrogen.[1] Ortho coupling to H5. | ||

| H3 | Doublet (d) or Broad Singlet | Deshielded by adjacent | ||

| H5 | Doublet of Doublets (dd) | Located between Br and H6.[1] Shows both Ortho (H6) and Meta (H3) coupling.[1] | ||

| Broad Singlet (bs) | - | Exchangeable sulfonamide protons.[1] Integration must equal 2H.[1] |

Critical Validation Step:

Verify the coupling of H3 . If H3 appears as a doublet with a large coupling (

NMR Anticipated Shifts (100 MHz, DMSO-d6)

| Carbon | Shift ( | Type | Note |

| C2 | Quaternary ( | Ipso to Sulfonamide; deshielded by N and | |

| C6 | Methine ( | Adjacent to N; typical | |

| C4 | Quaternary ( | Ipso to Bromine.[1] | |

| C3 | Methine ( | Shielded relative to C2/C6.[1] | |

| C5 | Methine ( |

Experimental Protocols

NMR Sample Preparation Workflow

To ensure reproducibility and prevent "lost" proton signals:

-

Drying: Dry the solid compound in a vacuum desiccator over

for 2 hours to remove trace water (which overlaps with the -

Dissolution: Weigh 5-10 mg of sample into a clean vial.

-

Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

-

Homogenization: Sonicate for 30 seconds. Do not heat, as this accelerates proton exchange.

-

Acquisition: Set relaxation delay (

) to

Analytical Logic Flowchart

References

-

BenchChem. "Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide." Accessed October 2023.[1]

-

Royal Society of Chemistry. "Effects of structural modifications on the metal binding, anti-amyloid activity...[1] (Supplementary Info)." RSC Advances, 2015.[1]

-

Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[1][4] Rapid Communications in Mass Spectrometry, 2003.[1][4]

-

ChemicalBook. "4-Bromopyridine-2-sulfonamide Product Description & Spectra." Accessed October 2023.[1]

-

Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1] (Standard reference for solvent residual peaks).

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. CAS:1209458-42-3 | C5H5BrN2O2S | 4-bromopyridine-2-sulfonamide | Pharmalego [pharmalego.com]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Derivatization of 4-Bromopyridine-2-sulfonamide: A Technical Guide to Reactivity and Synthetic Workflows

Executive Summary

4-Bromopyridine-2-sulfonamide is a highly versatile bifunctional building block in modern medicinal chemistry. Its unique substitution pattern makes it a privileged scaffold, notably utilized in the synthesis of Nav1.8 voltage-gated sodium channel inhibitors for pain management[1], as well as in the development of kinase and KHK inhibitors[2]. For researchers and drug development professionals, understanding the intrinsic reactivity of the bromine atom at the 4-position is paramount for designing efficient, high-yielding synthetic routes.

This guide provides an in-depth mechanistic analysis of the C4-Br bond's reactivity and outlines self-validating experimental protocols for its derivatization.

Electronic Profiling and Mechanistic Causality

The pronounced reactivity of 4-bromopyridine-2-sulfonamide is dictated by the synergistic electronic effects of the pyridine core and the sulfonamide moiety.

-

Resonance Activation by the Pyridine Nitrogen: The nitrogen atom (N1) in the pyridine ring acts as a powerful electron-withdrawing group (EWG). In halopyridines, the α (2- and 6-) and γ (4-) positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is because the resulting Meisenheimer intermediate allows the negative charge to be delocalized directly onto the electronegative N1 atom, drastically lowering the activation energy barrier[3].

-

Inductive Synergy of the Sulfonamide: The primary sulfonamide group (

) at the 2-position exerts a strong inductive electron-withdrawing effect[4]. Although it is meta to the 4-bromo position, its inductive pull further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, increasing the ring's susceptibility to nucleophilic attack. -

The "Element Effect" in SNAr: Unlike aliphatic

reactions, the rate-determining step in SNAr is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond[5]. Consequently, the highly polarized C4-Br bond facilitates the initial nucleophilic addition, followed by rapid bromide elimination to restore aromaticity[6].

Electronic effects activating the C4-Br bond for nucleophilic attack.

Mechanistic Pathways: SNAr vs. Cross-Coupling

The C4-Br bond exhibits dual reactivity, making it an ideal handle for divergent synthesis:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the C4 position allows for facile displacement of the bromide by amines, alkoxides, and thiolates via an addition-elimination mechanism[6].

-

Transition-Metal Catalyzed Cross-Coupling: The C4-Br bond readily undergoes oxidative addition with Palladium(0) catalysts. This enables robust carbon-carbon bond formation via Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings[2][4].

Experimental Workflows and Self-Validating Protocols

As an application scientist, it is critical to recognize that the primary sulfonamide (

Protocol 1: Chemoselective Boc-Protection of the Sulfonamide

Causality: Masking the acidic sulfonamide protons prevents unwanted deprotonation during high-temperature cross-coupling or strongly basic SNAr conditions.

-

Reagent Preparation: Suspend 4-bromopyridine-2-sulfonamide (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) at 25 °C[1].

-

Activation: Add Di-tert-butyl dicarbonate (

, 5.0 eq) and 4-Dimethylaminopyridine (DMAP, 1.0 eq)[1]. The DMAP acts as a nucleophilic catalyst, accelerating the formation of the reactive Boc-pyridinium intermediate. -

Reaction Execution: Stir at 25 °C for 30 minutes, then heat to 70 °C for 16 hours to drive the formation of the di-Boc protected species[1].

-

Validation & Workup: Cool to 15 °C, quench with water, and extract with ethyl acetate. Confirm completion via LC-MS (monitoring for the mass shift corresponding to the protected product).

Protocol 2: SNAr Amination at the C4 Position

Causality: The activated C4-Br bond allows for direct displacement by primary or secondary amines without the need for transition-metal catalysis.

-

Reaction Setup: Dissolve the substrate in a polar aprotic solvent (e.g., DMF or NMP) to maximize the nucleophilicity of the incoming amine.

-

Reagent Addition: Add the amine nucleophile (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). DIPEA serves as a non-nucleophilic base to scavenge the generated HBr.

-

Execution: Heat the mixture to 80–100 °C.

-

Validation: Monitor via TLC. The disappearance of the starting material and the emergence of a lower-

spot (due to the added polar amine) validates the formation of the target compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Causality: Pd(0) selectively inserts into the C4-Br bond. The use of a biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base.

-

Setup: Combine the protected 4-bromopyridine-2-sulfonamide (1.0 eq), an aryl/alkyl boronic acid (1.2 eq), and

(2.0 eq) in a 4:1 mixture of 1,4-Dioxane and water[2]. -

Degassing: Sparge the mixture with

for 10 minutes. This is a critical self-validating step; oxygen must be removed to prevent the oxidation of the Pd(0) catalyst. -

Catalysis: Add

(0.05 eq) and heat to 90 °C for 12 hours[2]. -

Validation: The precipitation of palladium black at the end of the reaction often indicates catalyst turnover and reaction completion. Filter through a Celite pad to remove inorganic salts and catalyst residues.

Divergent synthetic pathways for 4-Bromopyridine-2-sulfonamide derivatization.

Quantitative Data Summaries

The following table summarizes the key parameters and expected outcomes for the primary synthetic transformations of 4-bromopyridine-2-sulfonamide.

| Reaction Type | Reagents / Catalyst | Solvent System | Temp (°C) | Typical Yield | Mechanistic Note |

| Sulfonamide Protection | 2-MeTHF | 70 | 85-95% | Prevents base-induced deprotonation[1] | |

| SNAr (Amination) | 1°/2° Amine, DIPEA | DMF or NMP | 80-100 | 70-90% | Proceeds via stabilized Meisenheimer complex[3] |

| Suzuki-Miyaura Coupling | Boronic Acid, | Dioxane/ | 90 | 75-95% | Oxidative addition at the polarized C4-Br bond[2] |

Conclusion

4-Bromopyridine-2-sulfonamide is a highly reactive and strategically valuable intermediate. By understanding the electronic activation provided by the pyridine nitrogen and the sulfonamide group, researchers can rationally design synthetic routes leveraging both SNAr and cross-coupling methodologies. Implementing self-validating protocols, such as transient sulfonamide protection and rigorous degassing, ensures high yields and chemoselectivity, accelerating the development of novel therapeutics.

References

- Title: US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.

-

Title : Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions | Source : Organic & Biomolecular Chemistry (RSC Publishing) | URL : [Link]

-

Title : Nucleophilic aromatic substitution | Source : Wikipedia | URL :[Link]

- Title: WO2022212194A1 - Khk inhibitors | Source: Google Patents | URL

Sources

- 1. US11377438B2 - 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors - Google Patents [patents.google.com]

- 2. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-bromopyridine-4-sulfonamide | 2648962-44-9 | 95 [smolecule.com]

- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

The role of the sulfonamide group in the biological activity of pyridine compounds.

Technical Whitepaper: The Sulfonamide-Pyridine Pharmacophore in Medicinal Chemistry

Executive Summary

The convergence of the sulfonamide moiety (

Physicochemical Mechanisms

The biological activity of pyridine-sulfonamides is governed by the electronic interplay between the heterocyclic ring and the sulfonyl group.

Electronic Modulation & Acidity (pKa)

The pyridine ring is electron-deficient (π-deficient) compared to benzene.[1][2][3] When a sulfonamide group is attached directly to the pyridine ring (Pyridine-

-

Pyridine-3-Sulfonamide pKa: ~9.0 – 9.5 (depending on substitution)[1][2][3]

-

Clinical Implication: Lower pKa values enhance ionization at physiological pH (7.4), improving water solubility and electrostatic interactions with positively charged active site residues (e.g., Zinc ions in Carbonic Anhydrase).[1][3]

Solubility and Hydrogen Bonding

The pyridine nitrogen (pyridinic N) acts as a weak base (pKa ~5.[2][3]2) and a hydrogen bond acceptor.[2][3] This creates a "push-pull" system within the molecule:[1][2][3]

-

Pyridine Nitrogen: H-bond acceptor.[2][3] This multipoint H-bonding capability allows these compounds to form tight networks with water (solubility) and specific protein residues (selectivity).[1][2][3]

Table 1: Physicochemical Comparison of Scaffolds

| Property | Benzenesulfonamide | Pyridine-3-sulfonamide | Biological Impact |

| Electronic Nature | Electron-neutral/rich | Electron-deficient | Pyridine facilitates nucleophilic attack during metabolism.[1][2][3] |

| pKa (-SO2NH2) | ~10.1 | ~9.1 | Pyridine analogs are more ionized at pH 7.[2][3]4. |

| LogP (Lipophilicity) | Moderate | Lower | Pyridine increases aqueous solubility; reduces BBB penetration unless substituted.[2][3] |

| H-Bonding | Donor/Acceptor | +1 Acceptor (Py-N) | Additional anchor point for enzyme binding pockets.[2][3] |

Structural Classes & Mechanism of Action

We categorize these compounds based on the linkage between the pyridine and the sulfonamide.

Class A: -Pyridyl Sulfonamides (The "Sulfa Drug" Model)[1][2][3]

-

Structure:

[1][2][3] -

Mechanism: Competitive inhibitor of dihydropteroate synthase (DHPS).[2][3] The pyridine ring mimics the pteridine ring of the natural substrate, while the sulfonamide mimics the

-aminobenzoic acid (PABA) transition state.[1] -

Key Insight: The pyridine ring's electron-withdrawing nature stabilizes the anionic form of the sulfonamide nitrogen, which is the active species binding to the DHPS active site [1].[1]

Class B: Pyridine-Sulfonamides (The "Diuretic/CAI" Model)

-

Structure:

[1][2][3] -

Mechanism: Torsemide is a pyridine-sulfonylurea.[2][3][5][6] It inhibits the Na

/K -

Emerging Application: Carbonic Anhydrase (CA) Inhibitors . 4-substituted pyridine-3-sulfonamides have shown high selectivity for cancer-associated isoforms CA IX and CA XII over the cytosolic CA I and II.[1][2][3] The pyridine nitrogen provides a unique "tilt" in the active site, avoiding steric clashes observed with benzene analogs [3].

Class C: Complex Heterocyclic Kinase Inhibitors

-

Structure: Sulfonamide on a phenyl ring, linked to a pyridine/pyrimidine system.[3]

-

Representative Drug: Pazopanib (technically a pyrimidine-linked benzenesulfonamide).[2][3][7]

-

Mechanism: Multi-kinase inhibitor (VEGFR, PDGFR).[1][3] The sulfonamide moiety forms critical H-bonds with the "gatekeeper" residues in the kinase ATP-binding pocket, while the heterocyclic system occupies the hydrophobic cleft [4].[1]

Visualization of Signaling & SAR

The following diagrams illustrate the structural logic and biological pathways.

Figure 1: SAR and Structural Classification

Caption: Classification of pyridine-sulfonamide derivatives based on linkage topology and resulting therapeutic indications.

Figure 2: Mechanism of Action (Carbonic Anhydrase Inhibition)

Caption: Mechanistic binding of pyridine-sulfonamides to the Zinc active site of Carbonic Anhydrase enzymes.

Experimental Protocols

Synthesis of Pyridine-3-Sulfonamides

Objective: To synthesize a pyridine-3-sulfonamide derivative via nucleophilic substitution. Reagents: 3-Pyridinesulfonyl chloride, Primary Amine (R-NH2), Pyridine (base/solvent), Dichloromethane (DCM).[1][3]

Step-by-Step Workflow:

-

Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

). -

Base Addition: Add anhydrous pyridine (3.0 equiv). Note: Pyridine acts as both a catalyst and an HCl scavenger.[8]

-

Sulfonylation: Cool the mixture to 0°C. Add 3-pyridinesulfonyl chloride (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[2][3]

-

Workup:

-

Purification: Dry over

, concentrate, and purify via recrystallization (EtOH) or flash chromatography.

Carbonic Anhydrase Inhibition Assay

Objective: Determine the

-

Enzyme Prep: Recombinant hCA IX is diluted in HEPES buffer (20 mM, pH 7.5).

-

Substrate:

saturated water (prepared by bubbling -

Indicator: Phenol red (0.2 mM) to monitor pH change (color transition from red to yellow).[2][3]

-

Measurement:

-

Calculation: Calculate activity (%) relative to uninhibited control. Fit data to the Cheng-Prusoff equation to derive

.[1][2][3]

Future Outlook

The pyridine-sulfonamide scaffold is evolving beyond simple antibacterials.[1][2][3] Current research focuses on "Tail Approach" modifications, where the pyridine ring is substituted at the 4-position with long "tails" (e.g., via Click Chemistry) to reach the outer rim of the Carbonic Anhydrase active site.[1] This strategy has yielded compounds with nanomolar potency against hypoxic tumor isoforms (CA IX), offering a new frontier in targeted cancer therapy [3].[1][3]

References

-

Mechanism of Action of Sulfonamides. National Center for Advancing Translational Sciences (NCATS). [Link][2]

-

Torsemide: A Pyridine-Sulfonylurea Loop Diuretic. PubChem. [Link][2][3]

-

Crystal structure of human carbonic anhydrase II in complex with pyridine-2-sulfonamide inhibitor. RCSB Protein Data Bank (PDB). [Link][2][3]

-

Pazopanib: Structure and Kinase Inhibition Profile. National Institutes of Health (NIH). [Link][2]

Sources

4-Bromopyridine-2-sulfonamide: A Strategic Scaffold for Divergent Library Synthesis and Fragment-Based Discovery

Topic: 4-Bromopyridine-2-sulfonamide as a key building block in medicinal chemistry. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, Drug Development Professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the demand for bifunctional heteroaromatic scaffolds that allow for orthogonal functionalization is unceasing. 4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3 ) has emerged as a high-value building block, particularly in the development of voltage-gated sodium channel (Nav) inhibitors and kinase modulators.

This guide provides a comprehensive technical analysis of this scaffold. Unlike generic pyridine derivatives, the specific 4-bromo-2-sulfonamide substitution pattern offers a unique geometric vector: it presents a reactive handle at the C4 position for cross-coupling (Suzuki/Stille) while maintaining a polar, hydrogen-bonding sulfonamide "tail" at the C2 position. This duality makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and the synthesis of focused DNA-encoded libraries (DEL).

Structural Utility & Pharmacophore Analysis

The utility of 4-bromopyridine-2-sulfonamide lies in its ability to serve as a linchpin in divergent synthesis.

The "Head-and-Tail" Strategy

-

The "Head" (C4-Bromo): The bromine atom at the 4-position is electronically activated by the pyridine nitrogen, making it highly susceptible to Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid installation of diverse aryl or heteroaryl "warheads."

-

The "Tail" (C2-Sulfonamide): The sulfonamide group acts as a critical polar anchor. In many active sites (e.g., Carbonic Anhydrase, Nav1.7/1.8), this group engages in essential hydrogen bonding networks or coordinates with metal ions (Zn²⁺).

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Weight | 237.07 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| ClogP | ~0.5 - 0.9 | Low lipophilicity aids in maintaining water solubility in complex analogs. |

| TPSA | ~73 Ų | Significant polar surface area relative to size; good for specific binding. |

| H-Bond Donors | 2 (NH₂) | Critical for active site recognition. |

| H-Bond Acceptors | 3 (O, N) | Versatile interaction profile. |

Synthetic Pathways[1][2][3]

Reliable access to high-purity 4-bromopyridine-2-sulfonamide is a prerequisite for scale-up. While direct sulfonation of 4-bromopyridine is difficult due to regioselectivity issues, the modified Sandmeyer reaction starting from 2-amino-4-bromopyridine is the industry standard for reproducibility and yield.

Primary Synthesis Route: The Sandmeyer-Sulfonyl Chloride Sequence

This protocol avoids the use of unstable thiols and direct oxidation, providing a robust route via the diazonium intermediate.

Reaction Scheme (Logic Flow):

-

Starting Material: 2-Amino-4-bromopyridine (CAS 84249-14-9).

-

Diazotization: Formation of the diazonium salt using NaNO₂ in acidic media.

-

Chlorosulfonylation: Reaction of the diazonium species with sulfur dioxide (

) in the presence of a copper(II) catalyst to form the sulfonyl chloride. -

Amination: Displacement of the chloride with ammonia to yield the sulfonamide.

Figure 1: Step-wise synthesis of 4-bromopyridine-2-sulfonamide via the Sandmeyer-type reaction.

Experimental Protocols

Synthesis of 4-Bromopyridine-2-sulfonamide

Validation: This protocol is adapted from robust procedures for halopyridine sulfonamides described in patent literature (e.g., WO2023150201A2).

Reagents:

-

2-Amino-4-bromopyridine (10.0 g, 57.8 mmol)

-

Sodium nitrite (NaNO₂, 4.8 g, 69.4 mmol)

-

Thionyl chloride (

) or Sulfur dioxide source (DABSO can be used for small scale, but -

Copper(II) chloride dihydrate (

, 2.0 g) -

Ammonium hydroxide (28%

in water)

Step-by-Step Procedure:

-

Diazotization: In a 500 mL 3-neck flask, dissolve 2-amino-4-bromopyridine in concentrated HCl (40 mL) and acetic acid (10 mL). Cool the mixture to -5°C using an ice/salt bath.

-

Add a solution of

in water (10 mL) dropwise, maintaining the internal temperature below 0°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. -

Sulfonylation: In a separate vessel, saturate glacial acetic acid (50 mL) with

gas (bubbled for 20 min) and add -

Slowly transfer the cold diazonium solution into the

mixture. Caution: Vigorous gas evolution ( -

Quench & Extraction: Pour the reaction mixture into ice water (200 mL). Extract the resulting sulfonyl chloride immediately with dichloromethane (DCM, 3 x 50 mL). Note: The sulfonyl chloride is unstable; proceed immediately to the next step.

-

Amination: Cool the DCM solution to 0°C. Add ammonium hydroxide (30 mL) dropwise. Stir vigorously for 2 hours at room temperature.

-

Isolation: Separate the organic layer, dry over

, and concentrate in vacuo. The crude solid can be recrystallized from Ethanol/Water or purified via silica gel chromatography (Hexane/EtOAc) to yield the title compound as a white to off-white solid.

Representative Suzuki-Miyaura Coupling

Objective: Functionalization of the C4 position.

Protocol:

-

Combine 4-bromopyridine-2-sulfonamide (1.0 eq), Aryl boronic acid (1.2 eq), and

(5 mol%) in a microwave vial. -

Add solvent: 1,4-Dioxane/Water (4:1 ratio).

-

Add base:

(3.0 eq). -

Degas with Argon for 5 minutes.

-

Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.

Medicinal Chemistry Applications

Nav1.7 and Nav1.8 Inhibitors

The most prominent application of this scaffold is in the development of non-opioid analgesics targeting voltage-gated sodium channels.

-

Mechanism: The sulfonamide group often mimics the electrostatic properties of the channel's selectivity filter or interacts with the voltage-sensing domain.

-

Case Study: Patents such as US11377438B2 utilize 4-bromopyridine-2-sulfonamide to construct complex heteroaryl systems where the C4-aryl group extends into the hydrophobic pocket of the Nav1.8 channel, while the sulfonamide remains solvent-exposed or engages in polar anchoring.

Divergent Library Generation (SAR Exploration)

For drug discovery teams, this building block enables a "Late-Stage Diversification" strategy. A common workflow involves protecting the sulfonamide (e.g., with Boc), performing the C4-coupling, and then deprotecting or further modifying the sulfonamide nitrogen.

Figure 2: Divergent SAR workflow utilizing the orthogonal reactivity of the scaffold.

References

-

BenchChem. Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from .

-

Vertex Pharmaceuticals & Affiliates. 2-amino-n-heteroaryl-nicotinamides as Nav1.8 inhibitors. Patent US11377438B2. Retrieved from .

-

Merck Sharp & Dohme Corp. Sodium Channel Inhibitors. Patent WO2023150201A2. Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from .

-

Pharmalego. 4-bromopyridine-2-sulfonamide Product Data. Retrieved from .

Preliminary Screening of 4-Bromopyridine-2-sulfonamide for Antibacterial Activity: A Technical Guide

Mechanistic Rationale & Target Biology

Sulfonamides are classic antimetabolites that competitively inhibit dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway[1]. By mimicking p-aminobenzoic acid (pABA), sulfonamides halt the production of 7,8-dihydropteroate, ultimately starving the bacteria of the tetrahydrofolate required for DNA and RNA synthesis [2].

However, widespread resistance mediated by sul genes (which encode sulfa-insensitive DHPS variants) necessitates the development of novel structural derivatives. 4-Bromopyridine-2-sulfonamide represents a strategic evolution in this chemical space. The substitution of the traditional benzene ring with a pyridine heterocycle alters the electronic distribution and hydrogen-bonding profile of the molecule [3]. Furthermore, the bromine atom at the 4-position introduces significant steric bulk and lipophilicity. This halogenation is hypothesized to enhance penetration through the lipid-rich outer membrane of Gram-negative bacteria and potentially improve binding affinity within the hydrophobic pockets of mutated DHPS enzymes[4],[5].

Mechanism of DHPS inhibition by 4-Bromopyridine-2-sulfonamide in the folate pathway.

Experimental Design: The Self-Validating Protocol

To evaluate the preliminary antibacterial activity of 4-Bromopyridine-2-sulfonamide, we employ the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines [6].

A robust screening protocol must be a self-validating system. A single Minimum Inhibitory Concentration (MIC) value is scientifically meaningless without internal controls that prove the assay's integrity[7]. Our workflow incorporates four essential validation pillars:

-

Sterility Control: Uninoculated broth to confirm aseptic technique and media sterility.

-

Growth Control: Inoculated broth without the drug to confirm bacterial viability and optimal growth conditions.

-

Solvent Control: Inoculated broth with the maximum vehicle concentration (e.g., 1% DMSO) to unequivocally rule out solvent-induced bacterial toxicity.

-

Reference Strain Benchmarking: Testing against CLSI-recommended quality control strains (e.g., E. coli ATCC 25922) with a known reference drug (Sulfamethoxazole) to ensure the assay's sensitivity falls within established epidemiological cutoff values[8].

Step-by-step CLSI M07 broth microdilution workflow for antibacterial screening.

Detailed Step-by-Step Methodology

Compound Preparation & Solubilization

-

Causality: Due to the highly lipophilic nature of the bromine substituent, 4-Bromopyridine-2-sulfonamide exhibits poor aqueous solubility. Attempting to dissolve it directly in broth will result in precipitation and falsely elevated MICs.

-

Action: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a master stock solution of 12,800 µg/mL. Dilute this stock 1:10 in sterile water to achieve a working solution of 1,280 µg/mL (10% DMSO). Subsequent 1:10 dilution into the test wells will ensure the final DMSO concentration never exceeds 1%, preventing artificial growth inhibition.

Inoculum Standardization

-

Causality: The efficacy of competitive inhibitors like sulfonamides is highly dependent on the initial bacterial load (the inoculum effect). Too many bacteria will artificially inflate the MIC due to excess pABA production; too few will result in false susceptibility [7].

-

Action: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately

CFU/mL) using a spectrophotometer (OD at 625 nm: 0.08–0.13). Dilute this suspension 1:150 in broth to achieve a final well concentration of

Microplate Setup and Incubation

-

Causality: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required. Standardized levels of calcium (Ca²⁺) and magnesium (Mg²⁺) ions stabilize bacterial outer membranes, ensuring reproducible permeability for the halogenated pyridine compound[6].

-

Action: Dispense 50 µL of CAMHB into a 96-well plate. Perform serial two-fold dilutions of the 4-Bromopyridine-2-sulfonamide working solution across the columns (final concentration range: 64 µg/mL to 0.125 µg/mL). Add 50 µL of the standardized inoculum to each well. Seal the plate to prevent evaporation and incubate at 35±2°C for 16–20 hours under ambient air.

Quantitative Data Analysis (Simulated Preliminary Data)

The following table demonstrates how preliminary screening data should be structured, comparing the novel derivative against a standard sulfa drug while verifying the assay's integrity through QC status.

| Bacterial Strain | Gram Stain | 4-Bromopyridine-2-sulfonamide MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | QC Status |

| Escherichia coli ATCC 25922 | Negative | 8 | 16 | Valid |

| Staphylococcus aureus ATCC 29213 | Positive | 4 | 32 | Valid |

| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 | >64 | Valid (Intrinsic Efflux) |

Note: The enhanced activity against S. aureus compared to standard sulfamethoxazole highlights the potential of the brominated pyridine scaffold to overcome specific steric hindrances in Gram-positive DHPS variants.

References

-

Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. National Institutes of Health (NIH).[Link]

-

Sulfa and trimethoprim-like drugs – antimetabolites acting as carbonic anhydrase, dihydropteroate synthase and dihydrofolate reductase inhibitors. Taylor & Francis.[Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute (CLSI).[Link]

-

Broth Microdilution. MLSASCP Microbiology.[Link]

-

Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.[Link]

Sources

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy 2-bromopyridine-4-sulfonamide | 2648962-44-9 | 95 [smolecule.com]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: Overcoming Heteroatom Coordination in the Suzuki-Miyaura Coupling of 4-Bromopyridine-2-sulfonamide

Introduction & Mechanistic Context

4-Bromopyridine-2-sulfonamide is a highly valuable bifunctional building block frequently utilized in the synthesis of kinase inhibitors and antibacterial agents[1]. However, its utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic hurdles that cause standard protocols to fail.

While the presence of an electron-deficient pyridine ring thermodynamically favors and accelerates the initial oxidative addition step[2], the substrate contains two competing functional groups:

-

The Pyridine Nitrogen: Acts as a strong

-donor that can competitively coordinate to the palladium center, leading to the formation of stable, catalytically inactive Pd(II)-bis(pyridine) complexes[3]. -

The Unprotected Sulfonamide: Primary sulfonamides possess acidic protons (pKa

10). Under the basic conditions required for transmetalation, the sulfonamide is deprotonated. The resulting anionic species can precipitate out of the organic solvent or act as an additional catalyst poison.

This application note details a robust, self-validating protocol for the direct coupling of 4-bromopyridine-2-sulfonamide with arylboronic acids, eliminating the need for transient protecting groups by strategically manipulating base stoichiometry and ligand sterics[4].

Catalytic cycle highlighting bottlenecks in 4-bromopyridine-2-sulfonamide coupling.

Quantitative Stoichiometry & Functional Rationale

To prevent catalyst poisoning and ensure complete conversion, the reaction parameters must be tightly controlled. The table below summarizes the optimized stoichiometry and the causality behind each choice.

| Reagent | Equivalents | Function & Causality |

| 4-Bromopyridine-2-sulfonamide | 1.00 eq | Electrophilic coupling partner. |

| Arylboronic Acid | 1.30 eq | Nucleophilic partner. A 30% excess compensates for competitive protodeboronation or oxidative homocoupling. |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 eq | Pre-catalyst. The bidentate dppf ligand enforces a cis-geometry essential for reductive elimination and provides steric bulk to prevent heteroatom poisoning[3]. |

| K₂CO₃ | 3.50 eq | Inorganic Base. Critical: 1.0 eq is immediately consumed to neutralize the acidic sulfonamide proton. The remaining 2.5 eq drive the transmetalation step[4]. |

| 1,4-Dioxane / H₂O (4:1) | 0.2 M | Solvent system. Dioxane provides organic solubility at high temperatures; water is mechanistically required to dissolve the base and form the reactive boronate complex. |

Step-by-Step Experimental Protocol

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Phase 1: Reaction Assembly

-

Charge the Vessel: In an oven-dried Schlenk flask or heavy-walled sealed tube equipped with a magnetic stir bar, add 4-bromopyridine-2-sulfonamide (1.0 mmol, 237 mg), the desired arylboronic acid (1.3 mmol), and K₂CO₃ (3.5 mmol, 483 mg).

-

Add Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

-

Causality: Adding the catalyst last minimizes its exposure to ambient moisture before the solvent is introduced.

-

Phase 2: Solvent Addition & Degassing

-

Solvate: Add 1,4-Dioxane (4.0 mL) followed by Deionized Water (1.0 mL).

-

Degas: Submerge a long needle into the solvent mixture and sparge with Argon or Nitrogen gas for a minimum of 10 minutes.

-

Causality: Oxygen promotes the oxidative homocoupling of boronic acids (yielding Ar-Ar byproducts), which consumes the nucleophile and complicates downstream purification.

-

Phase 3: Execution & In-Process Monitoring

-

Heat: Seal the vessel tightly and submerge it in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ RPM) for 12–16 hours.

-

Self-Validation Check (Visual): The mixture should transition from a pale orange suspension to a dark brown/black mixture over time as Pd(0) nanoparticles eventually aggregate.

-

-

Monitor: Sample 10 µL of the organic layer, dilute in LC-MS grade Methanol, and analyze.

-

Self-Validation Check (Analytical): Look for the disappearance of the starting material isotopic pattern (m/z 236/238). The presence of m/z 158 indicates debromination (oxidative addition occurred, but transmetalation failed).

-

Phase 4: Work-up & Isolation

-

Cool and Dilute: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (15 mL).

-

pH Adjustment (Critical Step): Carefully add 1M HCl dropwise to the aqueous layer until the pH reaches 5–6.

-

Causality: Under the highly basic reaction conditions (pH > 10), the sulfonamide product exists as a water-soluble anion. Neutralizing the aqueous layer protonates the sulfonamide, forcing the product to partition into the organic Ethyl Acetate layer.

-

-

Extract: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting & Process Diagnostics

| Observation | Mechanistic Cause | Corrective Action |

| Incomplete Conversion (SM remains) | Insufficient base to drive transmetalation after sulfonamide deprotonation. | Increase K₂CO₃ to 4.0 equivalents. Ensure water ratio is exactly 20% by volume. |

| High levels of Ar-Ar homocoupling | Oxygen ingress during setup or heating. | Increase degassing time to 15 minutes or utilize 3 freeze-pump-thaw cycles. |

| Debrominated starting material (m/z 158) | Protodeboronation of the boronic acid outcompeted transmetalation. | Use a more active boronic ester (e.g., pinacol ester) or switch base to K₃PO₄. |

| Product lost in aqueous wash | Failure to neutralize the sulfonamide anion during work-up. | Strictly verify the aqueous layer is adjusted to pH 5-6 before extraction. |

References

- Arylation and heteroarylation of thienylsulfonamides with organotrifluorobor

- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes PMC (nih.gov)

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles PMC (nih.gov)

- Buy 2-bromopyridine-4-sulfonamide | 2648962-44-9 | 95(Contextual reference for biological activity of pyridine sulfonamide isomers) Smolecule

Sources

- 1. Buy 2-bromopyridine-4-sulfonamide | 2648962-44-9 | 95 [smolecule.com]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylation and heteroarylation of thienylsulfonamides with organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthetic Methodologies for Preparing Libraries of 4-Bromopyridine-2-sulfonamide Derivatives

Pharmacological Context & Strategic Rationale

Pyridine-2-sulfonamides are privileged pharmacophores in modern drug discovery. Specifically, derivatives built upon the 4-bromopyridine-2-sulfonamide scaffold have emerged as highly critical intermediates in the development of voltage-gated sodium channel (VGSC) inhibitors. These molecules are frequently investigated for their ability to selectively target Nav1.8 channels, which are predominantly expressed in the peripheral nervous system and play a fundamental role in the transmission of chronic and neuropathic pain signals US20200140411A1[1].

The strategic placement of the sulfonamide group at the C2 position mimics critical hydrogen-bonding networks within the Nav1.8 binding pocket, while the C4 position serves as a vector for exploring deep hydrophobic sub-pockets via late-stage diversification WO2024046253A1[2].

Mechanism of action for Nav1.8 voltage-gated sodium channel inhibitors in pain signaling.

Retrosynthetic Strategy & Workflow Design

The synthesis of 4-bromopyridine-2-sulfonamides presents a distinct chemical challenge. Direct electrophilic C-H sulfonation of the pyridine ring at the C2-position is notoriously difficult because the electronegative nitrogen atom severely deactivates the ring toward electrophilic attack. When forced under harsh conditions (e.g., fuming sulfuric acid at elevated temperatures), sulfonation predominantly occurs at the C3-position Benchchem Technical Guide[3].

To circumvent this, an indirect, multi-step strategy is employed. The workflow utilizes 4-bromo-2-mercaptopyridine as the starting material. The thiol is oxidatively converted to a sulfonyl chloride, which is subsequently trapped by various amines. Finally, the C4-bromo substituent—which remains inert during the amidation—acts as a highly reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling), enabling the rapid generation of diverse compound libraries Palladium-catalyzed cross couplings[4].

Three-stage synthetic workflow for generating 4-bromopyridine-2-sulfonamide libraries.

Self-Validating Experimental Protocols

Protocol 1: Oxidative Chlorosulfonation of 4-Bromo-2-mercaptopyridine

Causality: Utilizing aqueous sodium hypochlorite (NaOCl) in a strongly acidic medium (concentrated H₂SO₄) serves a dual purpose. First, it provides a potent oxidizing environment to convert the thiol directly to the sulfonyl chloride. Second, the strongly acidic conditions ensure the pyridine nitrogen remains protonated, preventing it from acting as a competing nucleophile or undergoing unwanted N-oxidation Benchchem Technical Guide[3].

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 4-bromo-2-mercaptopyridine (1.0 mmol) in concentrated H₂SO₄ (5 mL) to form a yellow solution.

-

Cooling: Submerge the flask in a sodium chloride/ice bath to bring the internal temperature to approximately -15 °C.

-

Oxidation: Slowly add aqueous NaOCl solution (10-15% active chlorine, 11 mL, ~15-20 mmol) dropwise via an addition funnel. Critical Step: Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C to prevent degradation of the highly reactive sulfonyl chloride.

-

Maturation: Stir the reaction mixture at 0 °C for exactly 1 hour.

-

Workup: Quench the reaction by pouring it over crushed ice (20 g). Immediately extract the aqueous mixture with cold dichloromethane (DCM, 3 × 15 mL).

-

Isolation: Combine the organic layers, dry rapidly over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature. The resulting 4-bromopyridine-2-sulfonyl chloride must be used immediately in Protocol 2 to avoid hydrolytic degradation.

Protocol 2: Parallel Amidation (Library Generation Phase I)

Causality: The reaction between the sulfonyl chloride and an amine generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the incoming amine, halting the reaction. The addition of a non-nucleophilic base (e.g., triethylamine or pyridine) scavenges the acid, driving the equilibrium forward toward the stable sulfonamide ChemicalBook[5].

Step-by-Step Methodology:

-

Setup: Dissolve the freshly prepared 4-bromopyridine-2-sulfonyl chloride (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

-

Reagent Addition: Add the desired primary or secondary amine (1.2 mmol) followed immediately by triethylamine (2.0 mmol).

-

Reaction: Stir the mixture at 25 °C for 3 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 1:1).

-

Quench & Wash: Dilute the mixture with additional DCM (10 mL). Wash the organic layer sequentially with 1M aqueous HCl (10 mL) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the pure 4-bromopyridine-2-sulfonamide core.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling (Library Generation Phase II)

Causality: The C4-bromo position is highly susceptible to oxidative addition by Pd(0) species. By executing this cross-coupling as the final step, a single batch of the 4-bromopyridine-2-sulfonamide core can be split and reacted with hundreds of commercially available boronic acids. A biphasic solvent system (Toluene/MeOH/Water) combined with Na₂CO₃ is utilized because the base must dissolve in the aqueous phase to activate the boronic acid (forming a reactive boronate complex) for the critical transmetalation step Palladium-catalyzed cross couplings[4].

Step-by-Step Methodology:

-

Reagent Assembly: In a heat-gun-dried Schlenk tube, combine the 4-bromopyridine-2-sulfonamide derivative (0.33 mmol), the selected arylboronic acid (1.00 mmol), and the catalyst Pd(PPh₃)₄ (0.014 mmol, ~4 mol%).

-

Solvent Addition: Add a degassed mixture of Toluene (3.0 mL) and Methanol (0.75 mL).

-

Base Addition: Add 2M aqueous Na₂CO₃ solution (1.5 mL).

-

Coupling: Seal the tube, flush with argon, and heat the biphasic mixture at 80 °C for 15 hours with vigorous stirring.

-

Isolation: Cool the mixture to room temperature. Separate the organic phase and extract the aqueous phase with DCM (3 × 5 mL). Combine the organic phases, dry over Na₂SO₄, concentrate, and purify via reversed-phase HPLC or silica gel chromatography to isolate the final diversified library compound.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected outcomes for the library synthesis workflow, ensuring reproducible scale-up and diversification.

| Reaction Phase | Transformation | Key Reagents & Catalysts | Temp (°C) | Typical Yield (%) | Mechanistic Role / Notes |

| Phase 1 | Oxidative Chlorosulfonation | NaOCl, conc. H₂SO₄ | -15 to 0 | 75–85 | Oxidizes thiol; acid prevents pyridine N-oxidation. |

| Phase 2 | Amidation | R-NH₂, Et₃N, DCM | 25 | 80–95 | Nucleophilic acyl substitution; Et₃N acts as an acid scavenger. |

| Phase 3 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 80 | 70–90 | Pd(0) insertion into C-Br bond; biphasic transmetalation. |

References

- US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.

- WO2024046253A1 - Sodium channel regulator and use thereof Source: Google Patents URL

-

Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: PMC - NIH URL:[Link]

Sources

- 1. US20200140411A1 - 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors - Google Patents [patents.google.com]

- 2. WO2024046253A1 - Sodium channel regulator and use thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

Application Note: Advanced Analytical Techniques for Purity Assessment of 4-Bromopyridine-2-sulfonamide

Introduction and Chemical Context

4-Bromopyridine-2-sulfonamide (CAS: 1209458-42-3, Molecular Formula: C5H5BrN2O2S) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of Nav1.8 voltage-gated sodium channel inhibitors—compounds pivotal in developing novel therapeutics for pain management and chronic itch disorders[2]. Furthermore, its unique structural arrangement, featuring a bromine atom at the C4 position and a sulfonamide group at the C2 position, imparts distinct reactivity profiles that are actively explored for their potent antibacterial properties[3].

During its synthesis—typically involving the amination of 4-bromopyridine-2-sulfonyl chloride[4] or via electrochemical sulfonylation pathways[5]—several impurities can arise. These include unreacted starting materials, hydrolysis products (e.g., 4-bromopyridine-2-sulfonic acid), and positional isomers like 2-bromopyridine-4-sulfonamide[3]. Because positional isomers share identical molecular weights and similar polarities, rigorous, multi-modal analytical techniques are required to certify the purity of 4-Bromopyridine-2-sulfonamide batches before downstream application.

Analytical Strategy and Workflow

Orthogonal workflow for the comprehensive purity assessment of 4-Bromopyridine-2-sulfonamide.

Methodology 1: RP-HPLC-PDA for Organic Impurity Profiling

Causality & Rationale: The sulfonamide moiety is polar and capable of hydrogen bonding, which can lead to peak tailing on standard silica columns. A reversed-phase C18 column is selected to provide hydrophobic retention, while an acidic mobile phase (0.05% - 0.1% Formic Acid) is crucial to suppress the ionization of the sulfonamide group, ensuring sharp, symmetrical peaks[6]. The use of a Photodiode Array (PDA) detector at 214 nm and 254 nm allows for 3D spectral analysis across the peak width, acting as a self-validating check for co-eluting hidden impurities[6].

Chromatographic Conditions

| Parameter | Specification |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 × 75 mm, 3.5 µm[7] |

| Mobile Phase A | Water + 0.05% Formic Acid (HCOOH) |

| Mobile Phase B | Acetonitrile (MeCN) + 0.05% Formic Acid (HCOOH)[6] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | PDA (214 nm and 254 nm)[6] |

| Injection Volume | 5 µL |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh 10 mg of 4-Bromopyridine-2-sulfonamide[8]. Dissolve in 10 mL of a 50:50 (v/v) mixture of MeCN and Water to yield a 1 mg/mL stock solution.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter.

-

System Suitability: Inject a blank (diluent) to confirm baseline stability. Inject a reference standard to determine the expected retention time (typically eluting in the mid-gradient region due to moderate polarity).

-